molecular formula C11H19F3N2O3 B13598156 tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate,Mixtureofdiastereomers

tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate,Mixtureofdiastereomers

Cat. No.: B13598156
M. Wt: 284.28 g/mol
InChI Key: UHYMRFQZOWOGGW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl substituent at position 2, and a trifluoromethyl (CF₃) group at position 6 of the morpholine ring. This compound is synthesized via multi-step reactions, including Mitsunobu-type couplings, as evidenced in its use as an intermediate in pharmaceutical synthesis (e.g., in EP 4 374 877 A2) .

Key structural attributes:

  • Boc group: Enhances solubility and protects the amine during synthesis.
  • Trifluoromethyl (CF₃): Improves metabolic stability and lipophilicity.

Properties

Molecular Formula

C11H19F3N2O3

Molecular Weight

284.28 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3

InChI Key

UHYMRFQZOWOGGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the morpholine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through the reaction of the trifluoromethylated morpholine derivative with formaldehyde and a suitable amine, such as methylamine, under acidic conditions.

    Carboxylation: The carboxylate group can be introduced through the reaction of the aminomethylated morpholine derivative with carbon dioxide in the presence of a base.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate may involve similar synthetic routes as described above, but with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: Common conditions include acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as oxides or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate with structurally related morpholine derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Stereochemistry Key Applications
Target Compound 2-(aminomethyl), 6-(CF₃) Not explicitly provided (estimated: C₁₂H₂₀F₃N₂O₃) ~328 (estimated) Diastereomeric mixture Pharmaceutical intermediate
tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate 6-(hydroxymethyl), 2,2-dimethyl C₁₂H₂₃NO₄ 245.32 (R)-configuration Synthetic intermediate
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate 2-(hydroxymethyl) (pyrrolidine core) C₁₀H₁₉NO₃ 201.27 (S)-configuration Mitsunobu reaction substrate

Key Observations :

Substituent Effects: The target compound’s aminomethyl group contrasts with hydroxymethyl in other analogs, altering hydrogen-bonding capacity and reactivity. The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like the dimethyl-substituted morpholine in .

Stereochemical Impact :

  • Diastereomer mixtures (target compound) complicate purification but may offer diverse binding modes in drug discovery.
  • Single stereoisomers (e.g., (R)-configured morpholine in ) ensure reproducibility in synthetic pathways.

Molecular Weight and Stability :

  • The target compound’s higher estimated molar mass (~328 g/mol vs. 245.32 g/mol in ) reflects the CF₃ group’s contribution.
  • Boc protection in both compounds aids stability during synthesis but requires acidic deprotection for downstream functionalization.

Reactivity Comparison :

  • The aminomethyl group in the target compound may undergo reductive amination or acylation, whereas hydroxymethyl groups (as in ) are prone to oxidation or esterification.

Biological Activity

tert-Butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is a compound characterized by its unique structural features, including a trifluoromethyl group and a morpholine backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C11H19F3N2O3
  • Molecular Weight: 256.28 g/mol
  • CAS Number: 879403-42-6

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances the electronic properties of the molecule. This modification can lead to increased reactivity and affinity for various biological targets, such as enzymes and receptors. The morpholine structure contributes to the compound's ability to interact with biological systems, potentially influencing metabolic pathways and signaling mechanisms.

Biological Activities

Research indicates that tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can possess antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
  • Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic processes. This is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic interventions.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated morpholine derivatives, revealing that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Research conducted on related morpholine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, leading to further investigations into their potential as anticancer agents .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor for metabolic enzymes

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